molecular formula C18H17N5OS3 B11684473 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide

Cat. No.: B11684473
M. Wt: 415.6 g/mol
InChI Key: QIAIPKVHVUDPHG-DEDYPNTBSA-N
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Description

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide is a complex organic compound with a unique structure that includes a thiadiazole ring, a pyridine ring, and a hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide typically involves multiple stepsThe final step involves the condensation of the thiadiazole derivative with pyridine-3-carbaldehyde and acetohydrazide under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the laboratory procedures.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions.

    Reduction: The hydrazide group can be reduced to form corresponding amines.

    Substitution: The benzylsulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction of the hydrazide group can produce primary amines .

Scientific Research Applications

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. The thiadiazole ring and hydrazide group are known to interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the thiadiazole and pyridine rings, along with the hydrazide group, makes it a versatile compound for various applications .

Properties

Molecular Formula

C18H17N5OS3

Molecular Weight

415.6 g/mol

IUPAC Name

2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-1-pyridin-3-ylethylideneamino]acetamide

InChI

InChI=1S/C18H17N5OS3/c1-13(15-8-5-9-19-10-15)20-21-16(24)12-26-18-23-22-17(27-18)25-11-14-6-3-2-4-7-14/h2-10H,11-12H2,1H3,(H,21,24)/b20-13+

InChI Key

QIAIPKVHVUDPHG-DEDYPNTBSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(S1)SCC2=CC=CC=C2)/C3=CN=CC=C3

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(S1)SCC2=CC=CC=C2)C3=CN=CC=C3

Origin of Product

United States

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